2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine;oxalic acid
Overview
Description
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine;oxalic acid is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes an ethoxy group attached to the phenothiazine core, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine typically involves multiple steps. One common method starts with the preparation of the phenothiazine core, followed by the introduction of the ethoxy group. The final step involves the reaction with diethylethanamine and oxalic acid to form the desired compound. The reaction conditions often include the use of solvents like methanol or tetrahydrofuran, and catalysts such as lithium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenothiazine sulfoxides, while reduction can produce phenothiazine derivatives with reduced functional groups.
Scientific Research Applications
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-10H-phenothiazine: Similar in structure but with a chlorine substituent instead of an ethoxy group.
10-Benzoyl-10H-phenothiazine: Contains a benzoyl group, differing in its functional properties.
Uniqueness
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine is unique due to its specific ethoxy and diethylethanamine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.C2H2O4/c1-4-21(5-2)13-14-22-17-9-7-8-10-19(17)24-20-15-16(23-6-3)11-12-18(20)22;3-1(4)2(5)6/h7-12,15H,4-6,13-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCUYPKQJBLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)OCC)SC3=CC=CC=C31.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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